molecular formula C14H20O3 B8417109 3-Ethyl-4-hydroxy-5-methyl-benzoic acid tert-butyl ester

3-Ethyl-4-hydroxy-5-methyl-benzoic acid tert-butyl ester

Cat. No. B8417109
M. Wt: 236.31 g/mol
InChI Key: RJKVEIBUSFLFRI-UHFFFAOYSA-N
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Patent
US08148410B2

Procedure details

To a suspension of 4-benzyloxy-3-ethyl-5-methyl-benzoic acid (10.0 g, 37.0 mmol) in toluene, N,N-dimethylformamide-di-tert. butyl acetal (22.6 g, 111 mmol) is added. The mixture is refluxed for 24 h before another portion of N,N-dimethylformamide-di-tert. butyl acetal (22.6 g, 111 mmol) is added. Refluxing is continued for 3 days and a third portion of N,N-dimethylformamide-di-tert. butyl acetal (22.6 g, 111 mmol) is added. After refluxing for additional 4 days, the mixture is diluted with EA (250 mL), washed with aq. sat. Na2CO3 solution, dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 4-benzyloxy-3-ethyl-5-methyl-benzoic acid tert-butyl ester (9.02 g) as a pale yellow oil, 1H NMR (D6-DMSO): δ 1.16 (t, J=7.5 Hz, 3H), 1.54 (s, 9H), 2.30 (s, 3H), 2.65 (q, J=7.5 Hz, 2H), 4.85 (s, 2H), 7.35-7.40 (m, 1H), 7.43 (t, J=6.8 Hz, 2H), 7.47-7.52 (m, 2H), 7.63 (s, 2H). b) To a solution of 4-benzyloxy-3-ethyl-5-methyl-benzoic acid tert-butyl ester (9.02 g, 27.6 mmol) in THF (50 mL) and ethanol (50 mL), Pd/C (400 mg, 10% Pd) is added. The mixture is stirred at rt under 1 atm of H2. The catalyst is removed by filtration and the filtrate is concentrated. The residue is again dissolved in THF (50 mL) and ethanol (50 m) and treated with Pd/C (400 mg, 10% Pd). The mixture is stirred at rt under 1 atm of H2 for 24 h before the catalyst is again removed by filtration. The filtrate is concentrated and dried to give 3-ethyl-4-hydroxy-5-methyl-benzoic acid tert-butyl ester (7.13 g) as a pale yellow oil; 1H NMR (CDCl3): δ 1.28 (t, J=7.8 Hz, 3H), 1.61 (s, 9H), 2.30 (s, 3H), 2.67 (q, J=7.5 Hz, 2H), 5.13 (s br, 1H), 7.67 (s, 1H), 7.69 (s, 1H). c) 3-Ethyl-4-hydroxy-5-methyl-benzoic acid tert-butyl ester is converted to 3-ethyl-4-[2-hydroxy-3-(2-hydroxy-acetylamino)-propoxy]-5-methyl-benzoic acid tert. butyl ester following the procedures given for (S)-4-(3-amino-2-hydroxypropoxy)-3-ethyl-5-methylbenzonitrile and N—((S)-3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenoxy]-2-hydroxy-propyl)-2-hydroxy-acetamide (step a) only); LC-MS: tR=0.87 min; [M+1]+=368.11; 1H NMR (D6-DMSO): δ 1.17 (t, J=7.5 Hz, 3H), 1.53 (s, 9H), 2.28 (s, 3H), 2.66 (q, J=7.5 Hz, 2H), 3.17-3.26 (m, 1H), 3.38-3.46 (m, 1H), 3.64-3.75 (m, 2H), 3.83 (d, J=5.5 Hz, 2H), 3.91-3.97 (m, 1H), 5.28 (d, J=5.3 Hz, 1H), 5.54 (t, J=5.5 Hz, 1H), 7.59 (s, 1H), 7.60 (s, 1H), 7.68 (t br, J=5.5 Hz, 1H). d) To a cold (0° C.) solution of 3-ethyl-4-[2-hydroxy-3-(2-hydroxy-acetylamino)-propoxy]-5-methyl-benzoic acid tert. butyl ester (5.94 g, 16.2 mmol) in DCM (100 mL), TFA (5 mL) is added and the mixture is stirred at rt for 2 h. The solvent is removed in vacuo and the residue is dissolved in acetonitrile and separated by prep. HPLC to give the title compound (2.20 g) as a white powder; LC-MS: tR=0.41 min; [M+1]+=312.18.
Name
4-benzyloxy-3-ethyl-5-methyl-benzoic acid tert-butyl ester
Quantity
9.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:24])[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([O:14]CC2C=CC=CC=2)=[C:9]([CH2:22][CH3:23])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]>C1COCC1.C(O)C.[Pd]>[C:1]([O:5][C:6](=[O:24])[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([OH:14])=[C:9]([CH2:22][CH3:23])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
4-benzyloxy-3-ethyl-5-methyl-benzoic acid tert-butyl ester
Quantity
9.02 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=C(C(=C1)C)OCC1=CC=CC=C1)CC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt under 1 atm of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is again dissolved in THF (50 mL)
ADDITION
Type
ADDITION
Details
ethanol (50 m) and treated with Pd/C (400 mg, 10% Pd)
STIRRING
Type
STIRRING
Details
The mixture is stirred at rt under 1 atm of H2 for 24 h before the catalyst
Duration
24 h
CUSTOM
Type
CUSTOM
Details
is again removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=C(C(=C1)C)O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.13 g
YIELD: CALCULATEDPERCENTYIELD 109.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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